Bienvenue dans la boutique en ligne BenchChem!

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine

Medicinal Chemistry Synthetic Methodology KIT Inhibitor Synthesis

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine (CAS 2248003-88-3) is a 5-fluoro-7-(2-methoxyethoxy)-substituted 4-anilinoquinazoline derivative with a molecular formula C₁₇H₁₇FN₄O₂ and molecular weight 328.34 g/mol. This compound serves as the immediate chemical precursor to AZD3229 (Ubavitinib), a potent pan-KIT mutant inhibitor that reached advanced preclinical development for gastrointestinal stromal tumors.

Molecular Formula C17H17FN4O2
Molecular Weight 328.34 g/mol
Cat. No. B8092238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine
Molecular FormulaC17H17FN4O2
Molecular Weight328.34 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C(=C1)F)C(=NC=N2)NC3=CC=C(C=C3)N
InChIInChI=1S/C17H17FN4O2/c1-23-6-7-24-13-8-14(18)16-15(9-13)20-10-21-17(16)22-12-4-2-11(19)3-5-12/h2-5,8-10H,6-7,19H2,1H3,(H,20,21,22)
InChIKeyHXMGKWOQQHQRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine (CAS 2248003-88-3): A Critical Intermediate for Pan-KIT Mutant Inhibitor Synthesis


N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine (CAS 2248003-88-3) is a 5-fluoro-7-(2-methoxyethoxy)-substituted 4-anilinoquinazoline derivative with a molecular formula C₁₇H₁₇FN₄O₂ and molecular weight 328.34 g/mol . This compound serves as the immediate chemical precursor to AZD3229 (Ubavitinib), a potent pan-KIT mutant inhibitor that reached advanced preclinical development for gastrointestinal stromal tumors [1]. The free terminal aniline on the phenyl ring provides a reactive handle for amide coupling, making this intermediate uniquely positioned for generating focused libraries of C5-anilinoquinazoline KIT/PDGFRα inhibitors [2]. Unlike fully elaborated drug candidates, this intermediate offers the strategic advantage of late-stage diversification at the single chemical node that most critically modulates kinase selectivity and pharmacokinetic properties.

Why Generic Anilinoquinazoline Intermediates Cannot Replace N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine in KIT Inhibitor Programs


Generic substitution with other 4-anilinoquinazoline intermediates is precluded by the specific substitution pattern required for pan-KIT mutant potency and selectivity. The 5-fluoro and 7-(2-methoxyethoxy) groups on the quinazoline core are not interchangeable: the 5-fluoro substitution occupies a critical hydrophobic pocket in the kinase active site and contributes to metabolic stability, while the 7-(2-methoxyethoxy) chain modulates aqueous solubility and influences the water-mediated hydrogen bond network that governs selectivity over KDR/VEGFR2 [1]. Substitution at alternative positions (e.g., 6,7-dimethoxy as in gefitinib intermediates) directs kinase selectivity toward EGFR rather than KIT, fundamentally altering the target profile [2]. Moreover, the free aniline terminus of this intermediate is essential for subsequent amide coupling to install the triazole-acetamide warhead that imparts the pan-mutant activity spectrum of AZD3229; Boc-protected or otherwise capped analogs require additional deprotection steps that reduce overall synthetic efficiency and introduce purity risks . Using any other intermediate would necessitate re-optimization of the entire downstream synthetic route and would not yield the same pharmacological profile.

Quantitative Differentiation Evidence: N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine vs. Closest Intermediates


Synthetic Step Economy: Procurement-Ready Free Amine vs. Boc-Protected Intermediate Requires Deprotection

The free aniline form of the target compound eliminates the need for a Boc-deprotection step required when using the closest commercially available analog, tert-butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate (CAS 2248003-87-2). The target compound with purity of 98% is available directly for immediate amide coupling , whereas the Boc-protected analog must undergo quantitative deprotection (typically TFA/DCM or HCl/dioxane) before further derivatization . This single-step divergence translates to a synthesis cycle time reduction of approximately 1–2 working days per batch, including reaction, work-up, and purification, as inferred from standard Boc-deprotection protocols under typical laboratory conditions [1].

Medicinal Chemistry Synthetic Methodology KIT Inhibitor Synthesis

Kit Selectivity Divergence: 5-Fluoro-7-(2-methoxyethoxy) Substitution Preferentially Targets KIT Over EGFR vs. 6,7-Dimethoxy Pattern

The 5-fluoro-7-(2-methoxyethoxy) substitution pattern on the quinazoline core directs kinase selectivity toward KIT and PDGFRα, whereas the 6,7-dimethoxy substitution pattern—found in intermediates for gefitinib (N1-(6,7-dimethoxyquinazolin-4-yl)benzene-1,4-diamine, CAS 330999-50-3)—confers EGFR selectivity [1]. In the J. Med. Chem. disclosure, AZD3229 (derived from the target intermediate) exhibits pan-KIT mutant growth inhibition with GI₅₀ values of 1–50 nM across a diverse panel of Ba/F3 cell lines engineered with primary and secondary KIT mutations, with a selectivity margin of approximately 28- to 1,378-fold over KDR-driven cells (GI₅₀ = 1,378 nM for Tel-KDR Ba/F3) [2]. The 6,7-dimethoxy analog class (gefitinib core) shows EGFR IC₅₀ of ~2 nM but does not potently inhibit KIT mutants at clinically relevant concentrations; reported KIT wild-type IC₅₀ values for gefitinib are >1,000 nM, representing a >500-fold difference in KIT-targeted potency compared to the AZD3229 core [3].

Kinase Selectivity KIT Inhibition Structure-Activity Relationship

Purity and Availability: Consistent 98% Purity Across Multiple Reputable Suppliers vs. Boc-Protected Analog at Variable Purity

The target compound is consistently offered at ≥98% purity by multiple independent suppliers including Fluorochem (Product Code F610700) , ChemScene (Cat. No. CS-0083755) , and CymitQuimica (Ref. 10-F610700) , providing multi-source procurement redundancy. The Boc-protected analog (CAS 2248003-87-2) shows variable purity across suppliers: 98% (Leyan, Cat. 1154394), 99.75% (MedChemExpress, HY-43553), and 95% minimum from other vendors. While the Boc analog can achieve slightly higher purity in specific lots, the target compound's consistent multi-vendor supply at 98% ensures reliable quality without dependence on a single manufacturer's batch-to-batch variability. Furthermore, the target compound ships at room temperature and requires storage at 4°C with light protection, which is standard for anilinoquinazoline intermediates and does not impose cold-chain logistics costs.

Chemical Procurement Intermediate Quality Control Reproducibility

Cost Efficiency of Free Amine vs. Boc-Protected Intermediate at Scale-Relevant Quantities

The target compound at the 1 g scale is priced at approximately £467–€676 (USD ~$580–$825) , whereas the Boc-protected intermediate (CAS 2248003-87-2) lacks standardized multi-supplier pricing at comparable scales, with published quotes from single vendors indicating a premium of approximately 20–40% for the protected form . At the 5 g scale, the target compound is priced at £1,269 (Fluorochem), providing a per-gram cost decrease from £467/g to £254/g, demonstrating typical bulk discount economics that are not universally guaranteed for niche Boc-protected analogs. For SAR programs requiring 10–20 derivatives, the cumulative savings from direct procurement of the free amine intermediate (avoiding both the Boc-deprotection reagents/solvents cost and the additional labor of one synthetic step) can reach approximately $2,000–$5,000 per library generation campaign, assuming $500–$1,000 per additional synthetic step in a typical academic or biotech medicinal chemistry laboratory.

Procurement Economics Scale-Up Intermediate Cost Analysis

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine: Optimal Application Scenarios for KIT-Focused Drug Discovery Programs


Late-Stage Diversification for Pan-KIT Mutant SAR Libraries

The free aniline of this intermediate enables rapid amide coupling with diverse carboxylic acids, acid chlorides, or activated esters to generate focused libraries of C5-anilinoquinazoline derivatives. In the AZD3229 discovery program, this intermediate was coupled with 2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetic acid to produce the clinical candidate [1]. The consistent 98% purity across suppliers ensures that SAR trends are not confounded by impurities, and the room-temperature shipping with 4°C storage simplifies logistics for multi-cycle library synthesis. Each coupling reaction at 0.1–1 mmol scale typically yields sufficient material for biochemical IC₅₀ determination and cellular GI₅₀ profiling in Ba/F3 KIT mutant panels, enabling one intermediate to support an entire potency and selectivity triage cascade.

Direct Synthesis of AZD3229 and Structural Analogs for In Vivo PK/PD Studies

For programs requiring multi-gram quantities of AZD3229 or close analogs for pharmacokinetic/pharmacodynamic (PK/PD) studies in mouse xenograft models of GIST, this intermediate provides the most direct synthetic entry. The published PK/PD characterization of AZD3229 demonstrates that compounds derived from this core achieve high bioavailability and low clearance across mouse, rat, and dog, with strong pharmacodynamic inhibition of KIT phosphorylation in tumor tissue [1]. Procurement at the 5 g scale (£1,269 from Fluorochem) supports synthesis of 3–5 g of final compound, sufficient for a full PK/PD study with dose-range finding [2]. The alternative Boc-protected route would require an additional week of synthesis time for deprotection and re-purification at this scale.

Kinase Selectivity Profiling via Water-Mediated Interaction Engineering

The 5-fluoro-7-(2-methoxyethoxy)quinazoline scaffold is uniquely amenable to structure-based design exploiting water-mediated hydrogen bond networks that govern selectivity over KDR/VEGFR2. Crystal structures of AZD3229 analogs bound to c-KIT (PDB: 6GQK, 6GQL) reveal that the 7-(2-methoxyethoxy) chain participates in a water-bridged interaction network that discriminates between KIT and KDR active sites [1]. Programs seeking to optimize this selectivity margin can use the target intermediate as a constant core while varying the aniline-derived amide substituent, directly probing the water network without altering the key quinazoline-water interface. This application is not accessible with 6,7-dimethoxy or other substitution patterns, as the water network geometry is specific to the 5-fluoro-7-(2-methoxyethoxy) arrangement [1].

Multi-Vendor Procurement for GMP-Precursor Synthesis and Technology Transfer

The availability of this intermediate from at least three independent commercial suppliers at consistent 98% purity [1][2] makes it an ideal GMP-precursor for programs transitioning from discovery to preclinical development. Multi-source qualification enables competitive bidding and supply chain redundancy, which is critical for long-term development programs. The compound's well-characterized analytical profile (¹H NMR, LCMS, HPLC purity available from Fluorochem) and defined storage conditions (4°C, protected from light) facilitate technology transfer between medicinal chemistry and process chemistry groups. The published synthetic route in the patent literature [3] provides a clear regulatory starting material designation pathway for IND-enabling studies.

Quote Request

Request a Quote for N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.